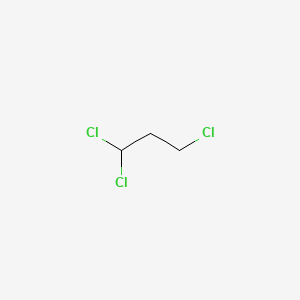

1,1,3-Trichloropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWHLZCXYCQNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174342 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20395-25-9 | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pure 1,1,3-Trichloropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining pure 1,1,3-trichloropropane. Due to a scarcity of documented direct, high-yield synthetic methods, this document focuses on theoretical and analogous reaction pathways, including free-radical chlorination of 1-chloropropane (B146392) and the hydrogenation of 1,1,3-trichloropropene (B110787). Emphasis is placed on the critical aspect of purification to isolate the desired 1,1,3-isomer from the complex mixtures typically generated in these processes. This guide is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences who require this specific chlorinated alkane for their work.

Introduction

This compound is a halogenated hydrocarbon of interest in various research and development applications. However, unlike its other isomers, dedicated and optimized synthesis protocols for pure this compound are not widely reported in the scientific literature. Most synthetic approaches that could yield this compound, such as free-radical chlorination, are inherently non-selective and result in a mixture of several di- and trichlorinated propanes. Consequently, the isolation and purification of the target molecule is a paramount challenge.

This guide will explore the most plausible synthetic strategies and provide detailed insights into the methodologies and purification techniques that would be necessary to obtain a high-purity sample of this compound.

Potential Synthetic Pathways

Two primary theoretical routes for the synthesis of this compound are considered the most viable:

-

Free-Radical Chlorination of 1-Chloropropane: A direct but non-selective method.

-

Catalytic Hydrogenation of 1,1,3-Trichloropropene: A potentially more selective route, contingent on the availability of the starting alkene.

Free-Radical Chlorination of 1-Chloropropane

Free-radical chlorination of alkanes is a well-established method for introducing chlorine atoms into a hydrocarbon chain. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. When applied to 1-chloropropane, this reaction is expected to yield a complex mixture of dichloropropane and trichloropropane (B3392429) isomers. The distribution of these products is governed by statistical factors (the number of available hydrogen atoms at each position) and the relative stability of the intermediate radicals (tertiary > secondary > primary).

Experimental Protocol (General):

-

Reaction Setup: A solution of 1-chloropropane in a suitable inert solvent (e.g., carbon tetrachloride, although caution is advised due to its toxicity) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp for photoinitiation (or the reaction can be initiated thermally).

-

Initiation: The reaction is initiated by the application of UV light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Propagation:

-

A chlorine radical abstracts a hydrogen atom from 1-chloropropane, forming hydrogen chloride (HCl) and a chloropropyl radical. Abstraction can occur at C1, C2, or C3.

-

The chloropropyl radical then reacts with a molecule of Cl₂ to form a dichloropropane and a new chlorine radical, which continues the chain reaction.

-

Further chlorination of dichloropropanes leads to the formation of trichloropropane isomers, including this compound.

-

-

Termination: The reaction is terminated when two radicals combine.

-

Work-up and Purification: The reaction mixture is neutralized to remove HCl, washed, dried, and then subjected to purification to isolate the this compound isomer.

Data Presentation: Theoretical Product Distribution

The precise yield of this compound from the free-radical chlorination of 1-chloropropane is not well-documented. The following table provides a qualitative prediction of the expected isomeric products from the further chlorination of the primary dichloropropane products.

| Starting Material (Dichloropropane Isomer) | Potential Trichloropropane Products |

| 1,1-Dichloropropane (B1633073) | 1,1,1-Trichloropropane, 1,1,2-Trichloropropane, This compound |

| 1,2-Dichloropropane | 1,1,2-Trichloropropane, 1,2,2-Trichloropropane, 1,2,3-Trichloropropane |

| 1,3-Dichloropropane | This compound , 1,2,3-Trichloropropane |

| 2,2-Dichloropropane | 1,2,2-Trichloropropane |

Note: The formation of this compound is theoretically possible from the chlorination of 1,1-dichloropropane and 1,3-dichloropropane.

Logical Relationship: Formation of Trichloropropane Isomers

Caption: Predicted pathways for the formation of trichloropropane isomers.

Catalytic Hydrogenation of 1,1,3-Trichloropropene

A more targeted approach to the synthesis of this compound is the selective hydrogenation of 1,1,3-trichloropropene. This reaction involves the addition of hydrogen across the double bond of the alkene. The primary challenge in this method is to achieve this reduction without causing simultaneous dehalogenation (hydrogenolysis) of the C-Cl bonds.

Experimental Protocol (General):

-

Reaction Setup: 1,1,3-trichloropropene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reactor (autoclave).

-

Catalyst: A hydrogenation catalyst is added. Wilkinson's catalyst (RhCl(PPh₃)₃) is a common choice for homogeneous hydrogenation of alkenes and may offer selectivity. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) could also be used, but may be more prone to causing dehalogenation.

-

Reaction Conditions: The reactor is purged with an inert gas and then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure, which need to be optimized to favor hydrogenation over hydrogenolysis.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the catalyst is removed (by filtration for heterogeneous catalysts or extraction for homogeneous catalysts), and the solvent is evaporated. The crude product is then purified.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | Wilkinson's catalyst (RhCl(PPh₃)₃) | Known for selective hydrogenation of alkenes under mild conditions, potentially minimizing dehalogenation. |

| Solvent | Ethanol, Ethyl Acetate | Common solvents for hydrogenation that are relatively inert under the reaction conditions. |

| Hydrogen Pressure | 1 - 10 atm (initial optimization) | Higher pressures can increase the rate of hydrogenation but may also promote dehalogenation. |

| Temperature | 25 - 80 °C (initial optimization) | Lower temperatures are generally preferred to enhance selectivity and reduce side reactions. |

Experimental Workflow: Hydrogenation and Purification

Caption: General workflow for the synthesis of this compound via hydrogenation.

Purification of this compound

Given that the most likely synthetic routes will produce a mixture of isomers, purification is a critical step in obtaining pure this compound. The primary methods for separating closely related isomers of chlorinated propanes are fractional distillation and preparative gas chromatography.

Experimental Protocol: Fractional Distillation

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is required. The efficiency of the column is crucial for separating components with close boiling points.

-

Procedure: The crude mixture of trichloropropane isomers is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor in the more volatile component.

-

Fraction Collection: Fractions are collected at different temperature ranges. The boiling points of the trichloropropane isomers are relatively close, so a slow and carefully controlled distillation is necessary. The boiling point of this compound is approximately 152-154 °C.

-

Analysis: The purity of each collected fraction should be analyzed by gas chromatography (GC) to determine the composition.

Data Presentation: Boiling Points of Trichloropropane Isomers

| Isomer | Boiling Point (°C) |

| 1,1,1-Trichloropropane | 130.5 |

| 1,1,2-Trichloropropane | 142 |

| This compound | 152-154 |

| 1,2,2-Trichloropropane | 148 |

| 1,2,3-Trichloropropane | 156.8 |

Note: These are approximate values and can vary slightly with pressure.

Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis of pure this compound presents a significant chemical challenge due to the lack of selective, high-yield reactions. The most plausible approaches, free-radical chlorination of 1-chloropropane and catalytic hydrogenation of 1,1,3-trichloropropene, are expected to produce mixtures of isomers. Therefore, a successful synthesis strategy must incorporate a robust and efficient purification protocol, with fractional distillation being the most practical method on a laboratory scale. Further research into novel catalytic systems for either the selective chlorination of 1-chloropropane or the selective hydrogenation of 1,1,3-trichloropropene is warranted to develop a more direct and efficient synthesis of this valuable compound. Researchers and professionals seeking to utilize this compound should be prepared to undertake significant purification efforts to achieve the desired level of purity.

An In-depth Technical Guide to 1,1,3-Trichloropropane (CAS: 20395-25-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3-trichloropropane, a halogenated hydrocarbon of interest in various chemical and research applications. This document consolidates essential physicochemical data, spectroscopic information, and safety protocols to support its effective and safe use in a laboratory and industrial setting.

Physicochemical Properties

This compound is a chlorinated derivative of propane (B168953). Its key physical and chemical properties are summarized in the table below. Understanding these characteristics is fundamental for its handling, storage, and application in experimental designs.

| Property | Value | Reference |

| CAS Registry Number | 20395-25-9 | [1] |

| Molecular Formula | C₃H₅Cl₃ | [1] |

| Molecular Weight | 147.431 g/mol | [1] |

| Melting Point | -59 °C | [2] |

| Boiling Point | 145 °C | [2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | [1] |

| InChIKey | URWHLZCXYCQNSY-UHFFFAOYSA-N | [1] |

| SMILES | ClCCC(Cl)Cl | [2] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the three different carbon atoms. The methylene (B1212753) group adjacent to the single chlorine atom (C3) would likely appear as a triplet. The methylene group at C2 would be a more complex multiplet due to coupling with protons on both C1 and C3. The single proton on the dichlorinated carbon (C1) would appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct peaks, one for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would be influenced by the number of attached chlorine atoms.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (147.431 g/mol ). The isotopic pattern of the molecular ion and fragment ions would be characteristic of a compound containing three chlorine atoms, with the M, M+2, M+4, and M+6 peaks having specific intensity ratios.

Synthesis and Reactions

Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature, suggesting it may be a less common isomer compared to its counterparts like 1,2,3-trichloropropane. However, general synthetic routes to trichlorinated propanes often involve the chlorination of propane or its partially chlorinated derivatives under specific conditions, such as free-radical chlorination. The regioselectivity of such reactions can be influenced by catalysts, temperature, and light.

Due to the presence of multiple chlorine atoms, this compound can undergo various chemical reactions, including:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although the reactivity of the geminal dichlorides at the C1 position may differ from the single chlorine at the C3 position.

-

Elimination Reactions: Treatment with a strong base can lead to dehydrochlorination, resulting in the formation of dichloropropenes. The specific isomer formed would depend on the reaction conditions and the relative acidity of the protons.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data for this isomer is limited, it is prudent to treat it as a potentially hazardous substance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of a synthesized or acquired sample of this compound.

Caption: General workflow for the characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation into the literature and experimental validation are strongly recommended.

References

An In-depth Technical Guide to the Physical Properties of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,3-Trichloropropane. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.

Core Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that some values are predicted due to a lack of specific experimental data for this particular isomer.

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₃ | |

| Molecular Weight | 147.43 g/mol | [1] |

| Melting Point | -59 °C | [1] |

| Boiling Point | 145 °C | [1] |

| Density | Estimated: 1.34 g/cm³ at 20°C | |

| Refractive Index (n_D) | Estimated: 1.47 at 20°C | |

| Water Solubility | Estimated: Low | |

| Solubility in Organic Solvents | Soluble in many common organic solvents | |

| LogP (Octanol-Water Partition Coefficient) | Estimated: 2.5 | |

| Henry's Law Constant | Estimated: 2.8 x 10⁻³ atm·m³/mol |

Note: Estimated values are derived from computational chemistry models and should be used as a guide. Experimental verification is recommended.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[2]

Materials:

-

Pycnometer (calibrated)

-

Analytical balance (accurate to ±0.0001 g)

-

This compound sample

-

Distilled water

-

Acetone (B3395972) (for cleaning)

-

Thermometer

-

Water bath

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with acetone and then distilled water. Dry it completely.

-

Determine the mass of the empty, dry pycnometer (m_pycnometer).

-

Fill the pycnometer with distilled water of a known temperature and density.

-

Determine the mass of the water-filled pycnometer (m_water).

-

Calculate the exact volume of the pycnometer (V_pycnometer) using the density of water at that temperature.

-

-

Sample Measurement:

-

Ensure the pycnometer is clean and dry.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20°C).

-

Once the temperature is stable, carefully remove any excess liquid from the capillary.

-

Dry the outside of the pycnometer and weigh it (m_sample).

-

-

Calculation:

-

The density (ρ) of the sample is calculated using the formula: ρ = (m_sample - m_pycnometer) / V_pycnometer

-

Determination of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through a substance, is determined using an Abbe refractometer.[3]

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper or pipette

-

Lens paper

-

Ethanol (B145695) or acetone (for cleaning)

-

Constant temperature water circulator

Procedure:

-

Calibration:

-

Turn on the refractometer and the light source.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Adjust the instrument until the known refractive index is read on the scale.

-

-

Sample Measurement:

-

Clean the prism surfaces with a soft tissue moistened with ethanol or acetone and allow them to dry.

-

Place a few drops of the this compound sample onto the measuring prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to equilibrate to the desired temperature, maintained by the water circulator.

-

Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.

-

Use the dispersion correction knob to eliminate any color fringe at the boundary.

-

Adjust the measurement knob to center the boundary line on the crosshairs.

-

-

Reading:

-

Read the refractive index value directly from the instrument's scale.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Materials:

-

Test tubes

-

This compound sample

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Pipettes or graduated cylinders

-

Vortex mixer or shaker

Procedure:

-

Preparation:

-

Label a series of test tubes for each solvent to be tested.

-

Add a known volume (e.g., 1 mL) of the solvent to the respective test tube.

-

-

Observation:

-

Add a small, measured amount (e.g., 0.1 mL) of this compound to each test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by shaking.

-

Allow the mixture to stand and observe for any phase separation.

-

-

Interpretation:

-

Soluble: A single, clear, and homogenous phase is observed.

-

Partially Soluble: The solution appears cloudy or forms two phases after standing.

-

Insoluble: Two distinct layers are clearly visible.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound like this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-trichloropropane. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents a combination of predicted spectroscopic values based on established principles and generalized experimental protocols. The guide is intended to assist researchers in the identification and characterization of this compound through infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Detailed methodologies for these key analytical techniques are also provided.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. Accurate structural elucidation and confirmation are critical in research and development, particularly in fields such as synthetic chemistry and drug development where precise molecular architecture is paramount. Spectroscopic techniques are the cornerstone of such analyses. This guide summarizes the expected spectroscopic characteristics of this compound and outlines the protocols for acquiring such data.

Spectroscopic Data Summary

The following tables present the predicted spectroscopic data for this compound. It is important to note that these values are based on theoretical calculations and empirical correlations for similar chemical structures, as comprehensive experimental data is not widely available in public spectral databases.

Predicted Infrared (IR) Spectroscopy Data

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2960-2850 | Medium | C-H Stretch | -CH₂-, -CH- |

| 1470-1430 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1300-1150 | Medium | C-H Bend (Wagging) | -CH₂- |

| 800-600 | Strong | C-Cl Stretch | C-Cl |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule (Cl₂CH-CH₂-CH₂Cl).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (C2) | ~2.5 | Quintet | ~6.5 | 2H |

| -CH₂Cl (C3) | ~3.8 | Triplet | ~6.5 | 2H |

| -CHCl₂ (C1) | ~5.9 | Triplet | ~6.5 | 1H |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, one for each of the three distinct carbon atoms.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) |

| -CH₂- (C2) | ~35-45 |

| -CH₂Cl (C3) | ~45-55 |

| -CHCl₂ (C1) | ~70-80 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Table 4: Predicted Major Mass Spectrum Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| 146 | [C₃H₅³⁵Cl₃]⁺• | Molecular ion (M⁺) peak |

| 148 | [C₃H₅³⁵Cl₂³⁷Cl]⁺• | M+2 isotope peak |

| 150 | [C₃H₅³⁵Cl³⁷Cl₂]⁺• | M+4 isotope peak |

| 111 | [C₃H₄³⁵Cl₂]⁺ | Loss of HCl |

| 75 | [CH₂CH₂³⁵Cl]⁺ or [CHClCH₃]⁺ | Common fragment from cleavage |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film and to remove any air bubbles.

-

Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Post-Analysis: Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and enhance the signal.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Methodology:

-

Sample Introduction: For a volatile liquid like this compound, a common method is direct injection via a heated probe or, more commonly, coupling with a gas chromatograph (GC-MS).

-

For GC-MS: Inject a dilute solution of the sample into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Impact (EI) is a standard ionization technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,3-trichloropropane. It includes detailed data on chemical shifts and coupling constants, standardized experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow to support structural elucidation and characterization efforts in research and development.

Predicted NMR Data for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on computational algorithms that are widely used in the field of spectroscopy.

Predicted ¹H NMR Data

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (C1-H) | 5.98 | Triplet (t) | 6.5 | 1H |

| H-2 (C2-H₂) | 2.65 | Quartet (q) | 6.5 | 2H |

| H-3 (C3-H₂) | 3.80 | Triplet (t) | 6.5 | 2H |

Predicted ¹³C NMR Data

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | 84.1 |

| C-2 | 41.5 |

| C-3 | 49.3 |

Structural Elucidation and Spectral Interpretation

The structure of this compound (Cl₂CH-CH₂-CH₂Cl) gives rise to a distinct set of signals in its NMR spectra.

In the ¹H NMR spectrum , three unique proton environments are observed:

-

The single proton on C-1 (H-1) is expected to be the most downfield signal due to the deshielding effect of the two adjacent chlorine atoms. It appears as a triplet due to coupling with the two neighboring protons on C-2.

-

The two protons on C-2 (H-2) are situated between the dichloromethyl group and the chloromethyl group. Their signal is expected to be a quartet (or more accurately, a triplet of triplets, though it may appear as a quartet if the coupling constants are similar) due to coupling with the proton on C-1 and the two protons on C-3.

-

The two protons on C-3 (H-3) are adjacent to a single chlorine atom and the C-2 methylene (B1212753) group. This signal appears as a triplet due to coupling with the C-2 protons.

In the ¹³C NMR spectrum , three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments. The carbon atom C-1, bonded to two chlorine atoms, will be the most deshielded and thus appear at the highest chemical shift. The C-3 carbon, bonded to one chlorine atom, will be at an intermediate chemical shift, and the C-2 carbon will be the most upfield signal.

Visualizing Molecular Connectivity and Experimental Workflow

The following diagrams illustrate the spin-spin coupling network within this compound and a typical workflow for NMR analysis.

Caption: Spin-spin coupling pathways in this compound.

Caption: A generalized workflow for NMR sample analysis.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra requires meticulous sample preparation and careful selection of experimental parameters.

Sample Preparation

-

Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is typically required, in the range of 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Choose a high-purity deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound. The volume of the solvent should be approximately 0.6 mL to ensure a sufficient sample height in a standard 5 mm NMR tube.

-

Dissolution : Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can aid in dissolution.

-

Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any suspended particulate matter. Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard : For accurate chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

-

¹H NMR Parameters :

-

Pulse Angle : A 30-90° pulse is typically used.

-

Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Acquisition Time (AQ) : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is a common starting point.

-

-

¹³C NMR Parameters :

-

Pulse Angle : A 30-45° pulse is recommended to allow for faster repetition rates.

-

Number of Scans (NS) : A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The exact number will depend on the sample concentration and desired signal-to-noise ratio.

-

Decoupling : Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point.

-

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction : The spectrum is phased to ensure that all peaks are in the pure absorption mode. The baseline is corrected to be flat.

-

Referencing : The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Analysis : For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. The splitting patterns (multiplicities) and coupling constants are analyzed to deduce the connectivity of the protons. For ¹³C NMR, the chemical shifts of the singlet peaks are recorded and assigned to the respective carbon atoms in the molecule.

An In-depth Technical Guide to the Mass Spectrometry of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry of 1,1,3-trichloropropane, a chlorinated hydrocarbon of interest in environmental analysis and chemical synthesis. Due to the limited availability of published experimental mass spectra for this specific isomer, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside detailed experimental protocols and data interpretation guidelines.

Predicted Electron Ionization Mass Spectrum of this compound

Electron ionization (EI) of this compound (C₃H₅Cl₃) is expected to produce a molecular ion (M⁺˙) and a series of fragment ions resulting from characteristic bond cleavages. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound. The relative abundance is an educated estimation based on the expected stability of the fragment ions.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Structure | Estimated Relative Abundance | Notes |

| 146 | [C₃H₅Cl₃]⁺˙ | CHCl₂(CH₂CH₂Cl)⁺˙ | Low | Molecular ion (M⁺˙). Expected to be of low abundance due to the lability of the C-Cl and C-C bonds. Will show isotopic peaks at m/z 148, 150, and 152. |

| 111 | [C₃H₄Cl₂]⁺ | [CH₂(CH₂Cl)CHCl]⁺ | Moderate | Loss of a chlorine radical (·Cl). A significant fragmentation pathway. Isotopic peaks at m/z 113 and 115. |

| 97 | [C₂H₂Cl₂]⁺˙ | [CHCl=CHCl]⁺˙ | Moderate | Likely formed through rearrangement and loss of CH₃Cl. Isotopic peaks at m/z 99 and 101. |

| 83 | [CHCl₂]⁺ | High | Alpha-cleavage resulting in the stable dichloromethyl cation. Expected to be a major peak. Isotopic peaks at m/z 85 and 87. | |

| 75 | [C₂H₂Cl]⁺ | [CH₂=CHCl]⁺ | Moderate | Loss of ·CHCl₂. Isotopic peak at m/z 77. |

| 62 | [C₂H₃Cl]⁺˙ | [CH₂=CHCl]⁺˙ | Moderate | Rearrangement and loss of a CCl₂ fragment. Isotopic peak at m/z 64. |

| 49 | [CH₂Cl]⁺ | High | Cleavage of the C1-C2 bond. A very stable carbocation and likely the base peak. Isotopic peak at m/z 51. | |

| 39 | [C₃H₃]⁺ | Moderate | Loss of all three chlorine atoms and two hydrogen atoms. |

Theoretical Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by the cleavage of the weakest bonds and the formation of the most stable carbocations. The primary fragmentation mechanisms are expected to be alpha-cleavage and the loss of halogen radicals.

Visualization of Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A standard method for the analysis of this compound is gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized experimental protocol that can be adapted for this purpose.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1000 µg/mL.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for environmental samples): For water samples, a purge and trap or liquid-liquid extraction method can be used. For soil or solid samples, a solvent extraction (e.g., using methanol or hexane) followed by cleanup may be necessary.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Mode: Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations.

-

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-200

-

Scan Rate: 2 scans/sec

-

Data Acquisition and Analysis

-

Sequence Setup: Set up a sequence in the instrument control software including blanks, calibration standards, and samples.

-

Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion and characteristic isotopic clusters.

-

Quantify the analyte by generating a calibration curve from the peak areas of the calibration standards.

-

Experimental and Logical Workflows

Visualization of the GC-MS Experimental Workflow

Caption: General workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1,1,3-trichloropropane. Due to the limited availability of published experimental spectral data for this specific isomer, this document focuses on the predicted vibrational modes based on its molecular structure and offers a comprehensive, generalized experimental protocol for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound.

Molecular Structure and Expected Vibrational Modes

This compound (C₃H₅Cl₃) is a halogenated alkane. Its infrared spectrum is characterized by vibrational modes associated with its functional groups: C-H bonds of the propane (B168953) backbone and C-Cl bonds. The key vibrational modes include stretching and bending (scissoring, wagging, and rocking) of these bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure, including C-C stretching and various bending modes.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2990 - 2850 | Medium to Strong | C-H Stretching (in -CH₂- and -CH- groups)[1][2][3][4] |

| 1470 - 1450 | Medium | C-H Bending (Scissoring, in -CH₂- groups)[1][2][3][4] |

| 1300 - 1150 | Medium | C-H Wagging (associated with -CH₂Cl group)[5][6][7] |

| 850 - 550 | Medium to Strong | C-Cl Stretching[5][6][7][8] |

| Below 1500 | Variable | Fingerprint Region (including C-C stretches and other bending modes) |

Experimental Protocol: FTIR Spectroscopy of a Liquid Sample

This section outlines a detailed methodology for acquiring the FTIR spectrum of a neat (undiluted) liquid sample like this compound using a transmission cell.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable transmission cell with IR-transparent windows (e.g., NaCl or KBr plates)

-

Sample of this compound

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

-

Gloves

-

Desiccator for storing salt plates

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean two IR-transparent salt plates with a volatile solvent and lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.

-

Place the clean, empty transmission cell assembly in the spectrometer's sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows.

-

-

Sample Preparation:

-

Using a Pasteur pipette, apply one or two drops of this compound to the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Assemble the plates in the demountable cell holder and secure them.

-

-

Sample Spectrum Acquisition:

-

Place the loaded sample cell into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Remove the sample cell from the spectrometer.

-

Disassemble the cell and clean the salt plates thoroughly with a volatile solvent.

-

Return the clean, dry salt plates to a desiccator for storage.

-

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its expected infrared absorptions.

Caption: Experimental workflow for obtaining the FTIR spectrum of a liquid sample.

Caption: Correlation of structural features of this compound with expected IR absorptions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. quora.com [quora.com]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

Unlocking Potential: A Technical Guide to the Research Applications of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential research applications of 1,1,3-trichloropropane. It is important to note that this isomer is significantly less studied than its counterpart, 1,2,3-trichloropropane (B165214). Consequently, much of the information presented herein is based on the compound's chemical properties and comparative analysis with related chlorinated propanes. Researchers should exercise caution and conduct thorough safety assessments before using this compound.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. While its isomer, 1,2,3-trichloropropane (TCP), is a well-documented environmental contaminant and carcinogen, this compound remains a relatively unexplored compound in the scientific literature.[1][2][3] This guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential research uses of this compound, drawing upon its known chemical and physical properties and the extensive data available for related compounds.

This document will explore its potential as a chemical intermediate, a solvent, and a subject for toxicological and environmental research. Detailed data, comparative tables, and hypothetical experimental workflows are provided to stimulate further investigation into this compound's unique characteristics and potential applications.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for assessing its potential research applications. The following table summarizes its key chemical and physical data, with a comparison to the well-characterized 1,2,3-trichloropropane.

| Property | This compound | 1,2,3-Trichloropropane |

| CAS Number | 20395-25-9 | 96-18-4 |

| Molecular Formula | C₃H₅Cl₃ | C₃H₅Cl₃ |

| Molecular Weight | 147.431 g/mol | 147.43 g/mol |

| Appearance | Data not readily available; likely a colorless liquid | Colorless to straw-colored liquid |

| Boiling Point | Data not readily available | 156.8 °C |

| Melting Point | Data not readily available | -14.7 °C |

| Density | Data not readily available | 1.3889 g/mL at 20°C |

| Solubility in Water | Data not readily available | 1.75 g/L |

| Log P (Octanol/Water Partition Coefficient) | Data not readily available | 1.98 |

Potential Research Applications

Based on its chemical structure and by analogy to other chlorinated propanes, this compound holds potential in several research areas.

Chemical Synthesis Intermediate

The presence of multiple chlorine atoms on the propane (B168953) backbone makes this compound a potential building block in organic synthesis. The differential reactivity of the chlorine atoms—two on a primary carbon and one on a secondary carbon—could allow for selective substitution and elimination reactions.

A potential synthetic application is the synthesis of novel functionalized propanes. For example, dehydrochlorination of this compound could lead to the formation of dichloropropenes, which are valuable monomers and intermediates. A patent for the synthesis of 1,1,3-trichloro-1-propene from 1,1,1,3-tetrachloropropane (B89638) highlights the utility of related structures in producing valuable chemical precursors.

Below is a hypothetical reaction pathway illustrating the potential use of this compound in synthesis.

Caption: Hypothetical synthetic pathways for this compound.

Solvent Properties

Like many chlorinated hydrocarbons, this compound is expected to be a non-polar solvent. Its potential utility as a solvent in specific chemical reactions or extraction processes warrants investigation. Its solvent properties could be particularly interesting for reactions requiring a specific polarity and boiling point that are not met by more common solvents.

Toxicological and Environmental Research

The significant toxicity of 1,2,3-trichloropropane underscores the importance of understanding the structure-activity relationships of chlorinated propanes.[1][2][3] this compound serves as a valuable candidate for comparative toxicological studies. Research in this area could focus on:

-

Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential of this compound in comparison to 1,2,3-trichloropropane could provide insights into the molecular mechanisms of toxicity.

-

Metabolism and Bioactivation: Investigating the metabolic pathways of this compound can help determine if it is bioactivated to toxic metabolites, as is the case with 1,2,3-trichloropropane.

-

Environmental Fate and Degradation: Studying the persistence, mobility, and biodegradation pathways of this compound in soil and water is crucial for a comprehensive environmental risk assessment of chlorinated propanes.

Experimental Protocols (Hypothetical)

Due to the lack of published research, the following are hypothetical experimental protocols to guide initial investigations into this compound.

Synthesis of a Substituted Propane Derivative

Objective: To investigate the reactivity of this compound in a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Instrumentation for product characterization (GC-MS, NMR)

Procedure:

-

In a dried round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.1 equivalents) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography.

-

Characterize the final product by GC-MS and NMR spectroscopy to determine the structure and regioselectivity of the substitution.

Preliminary Toxicological Assessment: Ames Test

Objective: To evaluate the mutagenic potential of this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

S9 metabolic activation system (from rat liver)

-

This compound

-

Positive and negative controls

-

Top agar (B569324), minimal glucose agar plates

-

Incubator

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the tester strain, the S9 mix (for experiments with metabolic activation), and the test compound at various concentrations.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

Compare the number of revertant colonies in the test groups to the negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

The following diagram illustrates a general workflow for a preliminary toxicological screening of this compound.

Caption: Proposed workflow for toxicological screening of this compound.

Conclusion and Future Directions

While this compound is currently an understudied compound, its chemical structure suggests several avenues for valuable research. As a potential synthetic intermediate, its reactivity could be exploited to create novel molecules. Its solvent properties may offer advantages in specific applications. Most critically, its study in toxicology and environmental science is essential for a complete understanding of the risks posed by chlorinated propanes and for developing structure-activity relationships that can inform future regulatory decisions.

Future research should focus on:

-

Definitive Characterization: Thoroughly documenting the physical and chemical properties of pure this compound.

-

Reactivity Studies: Systematically exploring its reactivity in a range of organic transformations.

-

Comprehensive Toxicological Profiling: Conducting a full suite of toxicological assays to determine its potential health effects.

-

Environmental Fate Analysis: Investigating its persistence, degradation, and potential for bioaccumulation.

By undertaking these research endeavors, the scientific community can illuminate the properties and potential applications of this compound, transforming it from a chemical curiosity into a well-understood and potentially valuable tool for research and development.

References

Reactivity of the C-Cl Bond in 1,1,3-Trichloropropane: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific experimental data on the reactivity of 1,1,3-trichloropropane. This guide provides a comprehensive analysis based on the well-studied isomer, 1,2,3-trichloropropane (B165214) (TCP), and established principles of physical organic chemistry. The reaction pathways and quantitative data presented for this compound are largely predictive and serve as a framework for future research.

Executive Summary

This compound possesses two distinct types of carbon-chlorine bonds: two geminal C-Cl bonds at the C1 position and a single secondary C-Cl bond at the C3 position. This structural arrangement dictates a varied reactivity profile towards nucleophilic substitution, elimination, and reduction reactions. The geminal dichloride group at C1 is anticipated to be less reactive in SN2 reactions due to steric hindrance and more prone to elimination. The secondary chloride at C3 is expected to be more susceptible to nucleophilic attack. Overall, the C-Cl bonds in this compound, much like its isomer 1,2,3-trichloropropane, are relatively resistant to abiotic degradation under ambient conditions but can be cleaved under more forcing conditions, such as with strong nucleophiles, bases, or potent reducing agents. This guide explores the theoretical underpinnings of this reactivity and provides extrapolated experimental frameworks.

Structural Analysis of C-Cl Bonds in this compound

The reactivity of the C-Cl bonds in this compound is intrinsically linked to their structural environment.

-

C1-Cl Bonds (Geminal Dichloride): The two chlorine atoms attached to the same carbon atom (C1) create a sterically hindered environment. This disfavors bimolecular nucleophilic substitution (SN2) reactions at this center. The presence of two electron-withdrawing chlorine atoms also influences the acidity of the adjacent C2 protons, which can be a factor in elimination reactions. Geminal dihalides are known to undergo elimination reactions, sometimes more readily than their vicinal counterparts due to steric factors.[1]

-

C3-Cl Bond (Secondary Chloride): This is a secondary alkyl chloride, which is typically more reactive than a primary chloride in SN1 reactions due to the relative stability of the secondary carbocation intermediate. However, it is less reactive than a primary chloride in SN2 reactions due to increased steric hindrance.

This inherent structural difference suggests that reactions can potentially be directed towards one site over the other based on the chosen reaction conditions.

Predicted Reaction Pathways and Reactivity

Based on extensive studies of 1,2,3-trichloropropane (TCP) and other chlorinated alkanes, the C-Cl bonds in this compound are expected to undergo nucleophilic substitution, elimination, reduction, and oxidation reactions.[2][3][4]

Nucleophilic Substitution

Nucleophilic substitution would involve the replacement of a chlorine atom by a nucleophile.

-

SN2 Pathway: This pathway is more likely to occur at the C3 position. Strong nucleophiles would attack the C3 carbon, leading to the displacement of the chloride ion. The C1 position is sterically hindered for an SN2 attack.

-

SN1 Pathway: Under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an SN1 mechanism could be possible at the C3 position, proceeding through a secondary carbocation.

A common nucleophilic substitution is hydrolysis, the reaction with water. For the analogous 1,2,3-trichloropropane, the half-life for hydrolysis at 25°C and pH 7 is estimated to be in the order of hundreds of years, indicating high stability.[2] It is expected that this compound would exhibit similar recalcitrance to neutral hydrolysis. However, under basic conditions, base-catalyzed hydrolysis can be favored.[5][6]

Caption: Predicted Nucleophilic Substitution Pathways for this compound.

Elimination (Dehydrochlorination)

Elimination of HCl from this compound can lead to the formation of dichloropropenes. This reaction is typically promoted by strong bases.

-

E2 Pathway: A strong, non-nucleophilic base would likely abstract a proton from either C2 or C4 (if a C4 existed). Abstraction of a proton from C2 could lead to the elimination of a chlorine from C1 or C3. Given the geminal dichlorides at C1, elimination involving this position to form a double bond between C1 and C2 is a plausible pathway.

Caption: Predicted Dehydrochlorination Pathways for this compound.

Reduction

Reductive dechlorination is a key degradation pathway for many chlorinated hydrocarbons.[4] This can occur via hydrogenolysis (replacement of C-Cl with C-H) or reductive elimination (removal of two chlorine atoms to form a double bond). For this compound, hydrogenolysis is the more likely reductive pathway.

Studies on 1,2,3-trichloropropane have shown that zero-valent metals, particularly zinc (Zn0), are effective reductants, leading to the formation of propene.[7] Granular zero-valent iron (ZVI) is less effective.[7][8] It is anticipated that this compound would also be susceptible to reduction by strong reducing agents like Zn0.

References

- 1. How can you not distinguish between Vicinal and Geminal dihalides? - askIITians [askiitians.com]

- 2. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00557A [pubs.rsc.org]

- 4. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 6. Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]

- 7. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1,1,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon. It has been used as an industrial solvent, a cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals.[1][2][3] Due to its persistence in groundwater and its classification as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA), sensitive and reliable analytical methods for its detection are crucial.[1][2] This document provides detailed application notes and protocols for the determination of this compound in various matrices, primarily focusing on water samples. The methods described are based on established regulatory guidelines and scientific publications.

Analytical Methods Overview

The primary analytical techniques for the detection of this compound are based on gas chromatography (GC) coupled with various detectors. The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation. Commonly employed methods include:

-

Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS): This is a widely used technique for volatile organic compounds (VOCs) in water. It offers high sensitivity and specificity.[1][4][5]

-

Liquid-Liquid Extraction (LLE) with Gas Chromatography: This method is suitable for extracting TCP from aqueous samples. It can be paired with an Electron Capture Detector (GC-ECD) for sensitive detection of halogenated compounds or with a mass spectrometer (GC/MS).[2][6][7]

-

Solid Phase Extraction (SPE) followed by GC/MS: This technique can be used to pre-concentrate the analyte from a larger sample volume, thereby lowering the detection limits.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection.

Table 1: Method Detection Limits (MDLs) and Reporting Levels (RLs)

| Method Reference | Matrix | Analytical Technique | Method Detection Limit (MDL) | Reporting Level (RL) |

| Modified USEPA 8260C[1] | Water | P&T-GC/MS (SIM) | - | 5 ppt (B1677978) (ng/L) |

| USEPA 524.3[4] | Drinking Water | P&T-GC/MS (SIM) | 0.543 ppt (ng/L) | - |

| Continuous LLE-GC/MS[7] | Reagent Water | LLE-GC/MS | 0.8 ng/L | - |

| SPE-P&T-GC/MS[8] | Water | SPE-P&T-GC/MS | 0.11 ng/L | 0.30 ng/L |

| Purge and Trap GC/MS[5] | Water | P&T-GC/MS | < 1.7 ng/L | 5.0 ng/L |

Table 2: Calibration Ranges and Linearity

| Method Reference | Analytical Technique | Calibration Range | Linearity (%RSD or R²) |

| Modified USEPA 8260C[1] | P&T-GC/MS (SIM) | 5 ppt to 500 ppt | %RSD < 15% |

| Continuous LLE-GC/MS[7] | LLE-GC/MS | 5.0 to 500 ng/L | - |

| Purge and Trap GC/MS[5] | P&T-GC/MS | 5.0 to 100 ng/L or higher | - |

Table 3: Recovery and Precision Data

| Method Reference | Spike Concentration | Mean Recovery | Relative Standard Deviation (RSD) |

| Continuous LLE-GC/MS[7] | 5.0 ng/L | 111% | 4.8% |

| Purge and Trap GC/MS[5] | 20 to 50 ng/L | 80-120% | ≤ 20% |

Experimental Protocols

Protocol 1: Purge and Trap GC/MS for this compound in Water (Based on modified USEPA Methods 524.2 and 8260C)[1]

This protocol describes the analysis of this compound in water using a purge and trap system for sample concentration followed by GC/MS for separation and detection.

1. Sample Collection and Preservation:

-

Collect samples in 40 mL amber VOA vials with PTFE-faced silicone septa.

-

Preserve samples with Hydrochloric Acid (HCl) to a pH < 2.

-

Store samples chilled at 4°C until analysis. The maximum holding time is 14 days.[9]

2. Instrumentation:

-

Purge and Trap Concentrator.

-

Gas Chromatograph/Mass Spectrometer (GC/MS) system.

3. Reagents and Standards:

-

Reagent Water: Purified water free of interfering contaminants.

-

Methanol: Purge and trap grade.

-

Stock Standard Solution: Prepare a stock solution of this compound in methanol.

-

Working Calibration Standards: Prepare a series of working standards by diluting the stock solution in reagent water. A typical calibration range is 5 to 500 ppt.[1]

-

Internal Standard/Surrogate Spiking Solution: Use 1,2,3-Trichloropropane-d5 as an isotopic dilution standard.

4. Purge and Trap GC/MS Parameters:

| Parameter | Condition |

| Purge and Trap | |

| Sample Volume | 10 mL (modified from 5 mL for increased response)[1] |

| Purge Gas | Helium |

| Purge Temperature | 50°C (heated purge to increase response)[1] |

| Desorb Time | 0.5 minutes[1] |

| Gas Chromatograph | |

| Column | e.g., Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm[4] |

| Carrier Gas | Helium |

| Oven Program | An appropriate temperature program to separate TCP from interferences. |

| Mass Spectrometer | |

| Mode | Selective Ion Monitoring (SIM)[1][4] |

| Quantitation Ion | 110 m/z[1][4] |

| Confirmation Ions | 75 m/z, 112 m/z[4] |

5. Procedure:

-

Bring all standards and samples to room temperature before analysis.

-

Spike each sample and standard with the internal standard/surrogate solution.

-

Load the sample onto the purge and trap autosampler.

-

Initiate the purge and trap cycle to transfer the analytes to the GC/MS.

-

Acquire data in SIM mode.

-

Identify this compound by its retention time and the presence of the characteristic ions.

-

Quantitate using the internal standard method.

Protocol 2: Continuous Liquid-Liquid Extraction GC/MS for this compound in Water[7]

This protocol is designed for trace-level analysis of this compound in water.

1. Sample Collection and Preservation:

-

Collect a 1 L water sample.

-

Preservation and holding times are similar to the purge and trap method.

2. Instrumentation:

-

Continuous Liquid-Liquid Extractor.

-

Concentration apparatus (e.g., Kuderna-Danish).

-

Gas Chromatograph/Mass Spectrometer (GC/MS).

3. Reagents and Standards:

-

Methylene (B1212753) Chloride: Extraction solvent.

-

Sodium Sulfate: Anhydrous, for drying the extract.

-

Standards: Prepare calibration standards in methylene chloride. A typical range is 5.0 to 500 µg/L.[7]

-

Internal Standard: 1,2,3-Trichloropropane-d5.

4. Extraction Procedure:

-

Spike the 1 L water sample with the internal standard.

-

Extract the sample with methylene chloride for approximately 16 hours using a continuous liquid-liquid extractor.

-

After extraction, isolate the methylene chloride extract.

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

5. GC/MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC/MS.

-

The GC/MS conditions should be optimized for the separation and detection of this compound.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

-

Identify and quantitate this compound based on retention time and characteristic ions, using the isotopic dilution method.

Visualized Workflows

Caption: Workflow for Purge and Trap GC/MS analysis of this compound.

Caption: Workflow for Liquid-Liquid Extraction GC/MS analysis.

References

- 1. ysi.com [ysi.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. gcms.cz [gcms.cz]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. moorestown.nj.us [moorestown.nj.us]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsus.com [eurofinsus.com]

Application Note: High-Resolution Gas Chromatography Method for the Analysis of Trichloropropane Isomers

Abstract

This application note presents a robust gas chromatography (GC) method for the separation and quantification of trichloropropane (B3392429) (TCP) isomers. Due to the varying toxicity and environmental impact of different TCP isomers, their accurate identification and quantification are crucial. This method utilizes a DB-624 capillary column to achieve baseline separation of key trichloropropane isomers, including 1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,2,2-trichloropropane, and 1,2,3-trichloropropane (B165214). The protocol is suitable for researchers, environmental scientists, and drug development professionals requiring a reliable and reproducible analytical method for these compounds.

Introduction

Trichloropropanes are chlorinated hydrocarbons that can exist in several isomeric forms. The most well-known isomer, 1,2,3-trichloropropane, is a persistent environmental contaminant and a probable human carcinogen.[1][2] Other isomers, while less studied, may also pose health and environmental risks. Therefore, the ability to separate and accurately quantify individual trichloropropane isomers is of significant importance for environmental monitoring, toxicological studies, and quality control in industrial processes.

Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile organic compounds like trichloropropanes.[3][4] The key to a successful analysis lies in the selection of an appropriate capillary column and the optimization of GC parameters to achieve adequate resolution of the isomeric analytes. This application note details a GC method employing a DB-624 column, known for its excellent selectivity for volatile organic compounds, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Experimental Protocols

This section provides a detailed methodology for the analysis of trichloropropane isomers using gas chromatography.

Sample Preparation

For aqueous samples such as drinking or groundwater, a purge and trap concentration technique is recommended to achieve low detection limits.[1][2][5]

Purge and Trap Parameters:

-

Apparatus: Purge and Trap Concentrator

-

Sample Volume: 5-25 mL

-

Purge Gas: Helium at 40 mL/min for 11 minutes

-

Purge Temperature: Ambient or heated (e.g., 50°C) to improve recovery of less volatile isomers.[2]

-

Trap: Vocarb 3000 or equivalent[1]

-

Desorb Temperature: 250°C for 2 minutes

-

Bake Temperature: 270°C for 8 minutes

For samples in organic solvents, direct injection can be performed. Ensure the solvent is compatible with the GC column and detector.

Gas Chromatography (GC) Method

The following GC conditions have been optimized for the separation of trichloropropane isomers on a DB-624 column.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

-

Injector: Split/Splitless Inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 100°C

-

Ramp 2: 20°C/min to 220°C, hold for 2 minutes

-

Detector:

-

Flame Ionization Detector (FID):

-

Temperature: 300°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium): 25 mL/min

-

-

Mass Spectrometer (MS): (for enhanced specificity and lower detection limits)

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-